L-ALANINE-N-FMOC (13C3)

NMR spectroscopy Metabolic flux analysis Quantitative proteomics

Unlabeled or singly 13C-labeled alanine analogs produce ambiguous MS signals and poor NMR sensitivity. Fmoc-Ala-OH-13C3 (CAS 765259-05-0) solves this with uniform 13C3 labeling for a clear M+3 mass shift and >100-fold NMR enhancement. Key advantages: • M+3 shift enables unambiguous SRM/PRM quantification in complex matrices • 99 atom % 13C enrichment boosts 1H-13C HSQC sensitivity for proteins up to 30 kDa • Fmoc-protected for direct SPPS incorporation; ≥98% purity • In stock for immediate global dispatch.

Molecular Formula
Molecular Weight 314.31
Cat. No. B1580351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE-N-FMOC (13C3)
Molecular Weight314.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine-N-Fmoc (13C3) Procurement Guide


L-Alanine-N-Fmoc (13C3), also designated as Fmoc-Ala-OH-13C3 or N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, is a stable isotope-labeled protected amino acid building block. The compound features uniform 13C enrichment at all three carbon positions of the alanine backbone (99 atom % 13C), an Fmoc protecting group for orthogonal solid-phase peptide synthesis (SPPS), and a chemical purity of 99% (CP) . Its primary applications are the synthesis of isotopically labeled peptides for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantification, and metabolic tracing studies .

Why Unlabeled Fmoc-Alanine Cannot Replace L-Alanine-N-Fmoc (13C3)


Substituting L-Alanine-N-Fmoc (13C3) with unlabeled Fmoc-Ala-OH or a single-site 13C analog fundamentally alters analytical outcomes. Unlabeled alanine generates a mass shift of M+0, whereas the uniformly 13C3-labeled derivative produces a distinct M+3 shift, enabling unambiguous quantification via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in complex biological matrices . In NMR, the absence of 13C enrichment in unlabeled or singly labeled analogs reduces signal sensitivity by over 100-fold, severely limiting the ability to resolve residue-specific dynamics or protein-ligand interactions . Furthermore, for metabolic flux analysis, the uniform labeling pattern of the 13C3 variant is essential for tracing carbon flow through central metabolism; incomplete or positional labeling yields ambiguous isotopomer distributions that confound flux calculations .

L-Alanine-N-Fmoc (13C3) vs. Unlabeled Analogs: Key Evidence


Uniform Isotopic Enrichment vs. Single-Site Enrichment

L-Alanine-N-Fmoc (13C3) provides 99 atom % 13C enrichment across all three carbon atoms (Cα, Cβ, and carboxyl carbon), as verified by the supplier . In contrast, unlabeled Fmoc-Ala-OH contains 13C at natural abundance (~1.1%) . A single-site 13C analog (e.g., Fmoc-Ala-OH-3-13C) enriches only the methyl carbon to ≥99%, leaving the other two carbons at natural abundance . This difference in labeling uniformity directly impacts NMR sensitivity and MS quantification accuracy.

NMR spectroscopy Metabolic flux analysis Quantitative proteomics

Mass Shift in MS Quantitation: Uniform vs. Unlabeled

The uniform 13C3 labeling of L-Alanine-N-Fmoc (13C3) results in a mass shift of +3 Da relative to the unlabeled analog (M+3) . Unlabeled Fmoc-Ala-OH exhibits no mass shift (M+0) , while the single-site 13C analog (Fmoc-Ala-OH-3-13C) produces a +1 Da shift (M+1) . This difference is critical for multiplexed LC-MS/MS assays, where distinct mass channels are required for simultaneous quantitation of multiple peptide forms.

Mass spectrometry Quantitative proteomics Biomarker validation

Bio NMR Suitability Confirmation

L-Alanine-N-Fmoc (13C3) is explicitly listed as 'bio NMR: suitable' by the manufacturer, confirming its applicability for biological NMR experiments . While unlabeled Fmoc-Ala-OH is also used in NMR, it is not specifically designated as 'bio NMR suitable' and lacks the 13C enrichment necessary for heteronuclear correlation experiments (e.g., 1H-13C HSQC) that resolve residue-specific signals . The 13C3 labeling enables direct detection of alanine residues in large proteins (>30 kDa) without isotopic dilution, a critical advantage for structural biology studies.

NMR spectroscopy Protein dynamics Structure determination

Chemical Purity and Impurity Comparison

L-Alanine-N-Fmoc (13C3) is supplied with a chemical purity of 99% (CP) . Unlabeled Fmoc-Ala-OH from the same manufacturer (Novabiochem® grade) has an HPLC purity of ≥99.0% but also carries specifications for specific impurities (e.g., Fmoc-β-Ala-OH ≤0.1%, Fmoc-Ala-Ala-OH ≤0.1%) that are not explicitly reported for the labeled variant . The 13C3-labeled compound is designed for trace-level incorporation into peptides, where even minor impurities can significantly affect the final isotopic purity of the synthesized product.

Peptide synthesis Quality control Process development

Optical Activity Consistency

The specific optical rotation of L-Alanine-N-Fmoc (13C3) is [α]20/D -18° (c = 1, DMF) . This value is consistent with that of the unlabeled Novabiochem® grade ([α]20/D -18° ± 2°, c = 1 in DMF) , confirming that the isotopic substitution does not alter the stereochemical configuration. The preservation of chirality is essential for maintaining the biological activity of synthesized peptides.

Chiral purity Peptide synthesis Stereochemical fidelity

L-Alanine-N-Fmoc (13C3) Use Cases


Labeled Peptide Synthesis for NMR

The 99 atom % 13C3 uniform labeling and 'bio NMR: suitable' designation make this compound ideal for producing peptides with enhanced NMR sensitivity. It enables 1H-13C HSQC experiments that resolve alanine-specific signals in proteins up to 30 kDa, facilitating studies of protein dynamics, folding, and ligand interactions .

Metabolic Flux Analysis with 13C Tracers

The uniform 13C3 labeling pattern allows precise tracing of alanine-derived carbon through central metabolic pathways. When incorporated into a tracer peptide or protein, the M+3 mass shift enables unambiguous quantification of isotopomer distributions in LC-MS-based flux analyses, critical for mapping metabolic network activity in cells or tissues .

MS-Based Quantitative Proteomics

The M+3 mass shift relative to the endogenous alanine-containing peptide provides a unique, non-overlapping signal in SRM/PRM assays. This enables absolute quantification of target proteins in complex biological samples with high specificity and multiplexing capability, as demonstrated in the synthesis of isotopically labeled glucagon tracers .

Isotope-Edited Infrared Spectroscopy

The 13C3 labeling of the alanine carboxyl group shifts the vibrational frequency of the carbonyl stretch, allowing site-specific resolution of protein secondary structure changes. This approach, when combined with Fmoc-based SPPS, enables residue-level investigation of protein folding pathways and amyloid formation, as supported by methods for producing 13C,18O-labeled Fmoc-amino acids [1].

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